N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(2,4-dichlorophenoxy)butanamide
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Overview
Description
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorinated phenyl groups and a thiazole ring, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 5-[(3,4-dichlorophenyl)methyl]-1,3-thiazole-2-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure but similar chlorinated phenyl groups.
3,4-Dichlorophenol: Another chlorinated phenol with applications in organic synthesis and as an intermediate in the production of other chemicals.
Butanoic acid, 4-(2,4-dichlorophenoxy)-: A related compound with similar structural features and chemical properties.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N-{5-[(3,4-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings, providing unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H16Cl4N2O2S |
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Molecular Weight |
490.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C20H16Cl4N2O2S/c21-13-4-6-18(17(24)10-13)28-7-1-2-19(27)26-20-25-11-14(29-20)8-12-3-5-15(22)16(23)9-12/h3-6,9-11H,1-2,7-8H2,(H,25,26,27) |
InChI Key |
YTMQDZNCKOSUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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